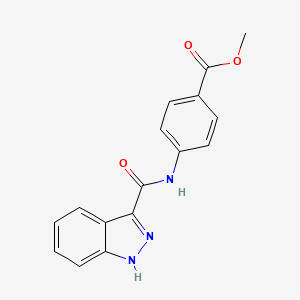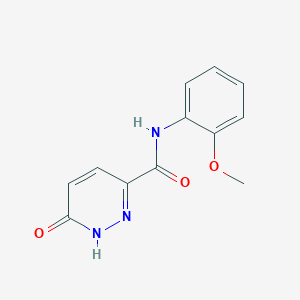![molecular formula C12H10ClN3O2 B6431459 N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 847159-88-0](/img/structure/B6431459.png)
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (N-CPM-ODP) is an organic compound that belongs to the class of pyridazines. It is a nitrogen-containing heterocyclic compound with a six-membered ring containing two nitrogen atoms. N-CPM-ODP is a colorless solid that is soluble in water, methanol, and ethyl acetate. It has a melting point of 121-123°C and a boiling point of 247-250°C.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been used in scientific research as an inhibitor of protein kinases, such as protein kinase C (PKC) and protein kinase A (PKA). It has also been used to study the structure-activity relationships of pyridazines as inhibitors of the HIV-1 protease. Additionally, N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been used to study the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Wirkmechanismus
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an inhibitor of protein kinases by binding to the active site of the enzyme and blocking the binding of the substrate. It also acts as an inhibitor of the HIV-1 protease by binding to the active site of the enzyme and blocking the cleavage of the viral polyprotein. Additionally, N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an inhibitor of 5-lipoxygenase by binding to the active site of the enzyme and blocking the formation of leukotrienes.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been shown to inhibit the activity of protein kinases, HIV-1 protease, and 5-lipoxygenase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. Inhibition of protein kinases can lead to changes in cell signaling pathways, which can affect cell growth, differentiation, and metabolism. Inhibition of the HIV-1 protease can lead to reduced viral replication and the prevention of disease progression. Inhibition of 5-lipoxygenase can lead to reduced production of leukotrienes, which can reduce inflammation and allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful tool for researchers studying protein kinases, HIV-1 protease, and 5-lipoxygenase. It has the advantage of being relatively easy to synthesize and it is soluble in a variety of solvents. However, it is not very stable and can degrade over time. Additionally, it has a low solubility in water, which can limit its use in experiments that require aqueous solutions.
Zukünftige Richtungen
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in the development of new drugs for the treatment of diseases such as cancer and HIV/AIDS. Additionally, it could be used in the development of new inhibitors of protein kinases, HIV-1 protease, and 5-lipoxygenase. It could also be used to study the structure-activity relationships of pyridazines as inhibitors of enzymes. Furthermore, it could be used in the development of new drugs for the treatment of inflammatory and allergic diseases.
Synthesemethoden
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized by reaction of 2-chloromethylpyridine with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of anhydrous sodium acetate. The reaction is carried out in a mixture of acetonitrile and water. The product is isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)7-14-12(18)10-5-6-11(17)16-15-10/h1-6H,7H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYTVGZLQVAYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)
![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)

![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)
